molecular formula C19H23N3O B1317116 2-amino-N-(1-benzylpiperidin-4-yl)benzamide CAS No. 83425-16-5

2-amino-N-(1-benzylpiperidin-4-yl)benzamide

Cat. No. B1317116
CAS RN: 83425-16-5
M. Wt: 309.4 g/mol
InChI Key: ABFWKHFZIDWDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-(1-benzylpiperidin-4-yl)benzamide” is a chemical compound with the molecular formula C19H23N3O . It has potential applications in various fields of research and industry.

Scientific Research Applications

Synthesis and Characterization

Research has focused on developing efficient synthetic routes and characterizing benzamide derivatives. For instance, Royal et al. (2016) described an efficient synthetic method to access enantioenriched 3-aminopiperidine derivatives through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, highlighting the importance of benzamide derivatives in synthesizing valuable compounds with potential pharmaceutical applications Royal et al., 2016.

Biological Evaluation

Benzamide derivatives have been evaluated for their biological activity, particularly as potential therapeutic agents. For example, Youssef et al. (2020) investigated N-alkyl-2-(substitutedbenzamido) benzamides and their derivatives for cytotoxic activities against cancer cell lines, revealing that certain compounds exhibited potent cytotoxic activity, underscoring the therapeutic potential of benzamide derivatives in cancer treatment Youssef et al., 2020.

properties

IUPAC Name

2-amino-N-(1-benzylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14,20H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWKHFZIDWDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(1-benzylpiperidin-4-yl)benzamide

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g 2-aminobenzoic acid and 1.39 g of 4-amino-1-benzylpiperidine in 10 mL of methylene chloride was added 1.18 g of HOBT followed by 2.10 g of EDC. After stirring at rt for 6 hours, the reaction mixture was diluted with methylene chloride. The organic phase was washed with brine and dried over anhydrous MgSO4. Concentration under reduced pressure followed by flash chromatography eluting with 9% EtOAc in hexane, 50% EtOAc in hexane and 10% MeOH in EtOAc afforded 309 mg of the title compound as a viscous oil.
Quantity
1 g
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1.39 g
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1.18 g
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10 mL
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2.1 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of 28 ml (134 mmol) of 4-amino-1-(phenylmethyl)piperidine in 200 ml of tetrahydrofuran were added, batchwise, 21.9 g (134 mmol) of isatoic acid anhydride. The resulting suspension was stirred for 2½ hours at room temperature and 2½ hours at reflux temperature, then freed from solvent. The residue was dissolved in 100 ml of hot ethanol, the resulting solution was filtered whilst hot after the addition of 5 g of activated charcoal. The crystal mass precipitated after cooling was suction filtered, washed with diisopropylether and dried in vacuo at 50° C. 28.3 g of colourless crystals were obtained. A further 5.1 g of a product of the same quality were isolated from the combined mother liquors. Total yield: 33.4 g (80.6% of theory).
[Compound]
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ice
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0 (± 1) mol
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28 mL
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200 mL
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21.9 g
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100 mL
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solvent
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